molecular formula C13H16FNO B7337840 N-[(1S)-2,2-dimethylcyclopropyl]-3-fluoro-4-methylbenzamide

N-[(1S)-2,2-dimethylcyclopropyl]-3-fluoro-4-methylbenzamide

Cat. No.: B7337840
M. Wt: 221.27 g/mol
InChI Key: UQYCMDWYYVTIIP-NSHDSACASA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[(1S)-2,2-dimethylcyclopropyl]-3-fluoro-4-methylbenzamide, also known as MK-2206, is a small molecule inhibitor that targets the Akt signaling pathway. Akt is a protein kinase that plays a crucial role in cell survival, proliferation, and metabolism. Dysregulation of the Akt pathway has been implicated in various diseases, including cancer, diabetes, and cardiovascular diseases. MK-2206 has shown promising results in preclinical studies and is currently being evaluated in clinical trials as a potential therapeutic agent.

Mechanism of Action

N-[(1S)-2,2-dimethylcyclopropyl]-3-fluoro-4-methylbenzamide targets the Akt signaling pathway by inhibiting the activity of all three isoforms of Akt (Akt1, Akt2, and Akt3). Akt is activated by phosphorylation and plays a key role in promoting cell survival and proliferation by regulating various downstream targets, including mTOR, GSK3β, and FOXO. Inhibition of Akt leads to the activation of proapoptotic pathways and the inhibition of cell proliferation.
Biochemical and physiological effects:
This compound has been shown to induce cell cycle arrest and apoptosis in cancer cells by inhibiting the Akt pathway. It also inhibits angiogenesis and metastasis, which are critical processes for tumor growth and progression. In addition, this compound has been shown to improve glucose metabolism and insulin sensitivity in preclinical models of diabetes.

Advantages and Limitations for Lab Experiments

N-[(1S)-2,2-dimethylcyclopropyl]-3-fluoro-4-methylbenzamide has several advantages for lab experiments, including its potent and selective inhibition of Akt, its ability to sensitize cancer cells to radiation and chemotherapy, and its potential to improve glucose metabolism and insulin sensitivity. However, it also has some limitations, including its poor solubility and bioavailability, which may limit its effectiveness in vivo.

Future Directions

There are several future directions for research on N-[(1S)-2,2-dimethylcyclopropyl]-3-fluoro-4-methylbenzamide, including:
1. Development of more potent and selective Akt inhibitors that can overcome the limitations of this compound.
2. Evaluation of the efficacy of this compound in clinical trials for various types of cancer and diabetes.
3. Identification of biomarkers that can predict response to this compound and guide patient selection for treatment.
4. Investigation of the role of the Akt pathway in other diseases, such as neurodegenerative diseases and autoimmune disorders.
5. Development of combination therapies that can enhance the efficacy of this compound and overcome resistance mechanisms.
Conclusion:
This compound is a promising small molecule inhibitor that targets the Akt signaling pathway, which plays a crucial role in cell survival, proliferation, and metabolism. It has shown potent antitumor activity in preclinical models of cancer and has the potential to improve glucose metabolism and insulin sensitivity in preclinical models of diabetes. However, it also has some limitations, including its poor solubility and bioavailability. Future research on this compound should focus on developing more potent and selective Akt inhibitors, evaluating its efficacy in clinical trials, identifying biomarkers for patient selection, investigating its role in other diseases, and developing combination therapies.

Synthesis Methods

N-[(1S)-2,2-dimethylcyclopropyl]-3-fluoro-4-methylbenzamide can be synthesized using a multistep process that involves the coupling of 3-fluoro-4-methylbenzoic acid with (1S)-2,2-dimethylcyclopropanamine, followed by the formation of the benzamide moiety using standard peptide coupling chemistry. The final product is obtained in high yield and purity using chromatographic purification.

Scientific Research Applications

N-[(1S)-2,2-dimethylcyclopropyl]-3-fluoro-4-methylbenzamide has been extensively studied in preclinical models of cancer, where it has shown potent antitumor activity both as a single agent and in combination with other anticancer drugs. It has been shown to inhibit the growth of various cancer cell lines, including breast, prostate, lung, and pancreatic cancer cells. This compound has also been shown to sensitize cancer cells to radiation therapy and chemotherapy.

Properties

IUPAC Name

N-[(1S)-2,2-dimethylcyclopropyl]-3-fluoro-4-methylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16FNO/c1-8-4-5-9(6-10(8)14)12(16)15-11-7-13(11,2)3/h4-6,11H,7H2,1-3H3,(H,15,16)/t11-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UQYCMDWYYVTIIP-NSHDSACASA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C(=O)NC2CC2(C)C)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C=C(C=C1)C(=O)N[C@H]2CC2(C)C)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16FNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.